Methyl (S)-2-fluoropropionate

描述

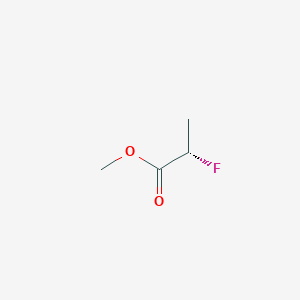

Methyl (S)-2-fluoropropionate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom attached to the second carbon of the propionate chain

准备方法

Synthetic Routes and Reaction Conditions: Methyl (S)-2-fluoropropionate can be synthesized through several methods. One common approach involves the esterification of (S)-2-fluoropropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

化学反应分析

Types of Reactions: Methyl (S)-2-fluoropropionate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed:

Oxidation: Formation of (S)-2-fluoropropionic acid.

Reduction: Formation of (S)-2-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Methyl (S)-2-fluoropropionate serves as a precursor for synthesizing biologically active compounds. Its fluorinated structure enhances metabolic stability and bioavailability, making it valuable in drug development. Notably, it has been investigated for its potential in developing pharmaceuticals targeting specific receptors, such as the cholecystokinin-2 receptor (CCK-2R) which is crucial in various physiological processes, including digestion and satiety.

Chemical Biology

In chemical biology, this compound is utilized to study enzyme-catalyzed reactions involving fluorinated substrates. Its interactions with enzymes can influence substrate selectivity and kinetics, providing insights into biochemical pathways and potential therapeutic applications.

Radiopharmaceutical Development

This compound is employed in synthesizing radiolabeled peptides for positron emission tomography (PET) imaging. This application allows for the visualization of CCK-2R in vivo, which is beneficial for cancer diagnostics and research. For instance, studies have shown its utility in imaging c-Met positive tumors in human head and neck squamous cell carcinoma models.

Polymer Science

This compound can also be used in polymer synthesis, potentially leading to the development of new materials with unique properties due to its fluorinated nature. The incorporation of fluorine can enhance the thermal stability and mechanical properties of polymers.

Agriculture

Emerging research suggests that this compound may be beneficial in developing agricultural amendments to improve plant growth under stress conditions, such as high salinity.

Case Studies

Several case studies highlight the practical applications of this compound:

- Enzyme Interaction Study : Research demonstrated that this compound interacts with various enzymes, influencing their activity and substrate selectivity. The presence of fluorine affects hydrolysis rates when interacting with specific enzymes, indicating its potential role in biochemical assays.

- PET Imaging Application : In xenografted mice studies, this compound was used to synthesize radiolabeled peptides that enabled effective imaging of tumors expressing c-Met. This application underscores its importance in oncology for monitoring tumor progression and response to therapy .

作用机制

The mechanism of action of methyl (S)-2-fluoropropionate involves its interaction with various molecular targets. The fluorine atom in the compound can influence the reactivity and stability of the molecule, making it a valuable tool in studying enzyme mechanisms and metabolic pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions.

相似化合物的比较

Methyl ®-2-fluoropropionate: The enantiomer of methyl (S)-2-fluoropropionate with similar chemical properties but different biological activity.

Ethyl 2-fluoropropionate: A similar ester with an ethyl group instead of a methyl group.

Methyl 2-chloropropionate: A compound with a chlorine atom instead of fluorine, exhibiting different reactivity and properties.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The stereochemistry of the compound also plays a crucial role in its reactivity and interactions with biological systems.

生物活性

Methyl (S)-2-fluoropropionate is an organic compound notable for its diverse biological activities and applications in various scientific fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, biochemical properties, and applications based on a review of current research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFO and features a chiral center at the second carbon atom of the propionate chain. The presence of the fluorine atom significantly influences its reactivity and biological interactions.

The primary target for this compound is the cholecystokinin-2 receptor (CCK-2R) . The compound interacts with this receptor through a mechanism known as fluoroacylation , which facilitates its binding and subsequent biological effects. This interaction is crucial for its application in imaging techniques, particularly in positron emission tomography (PET), where it aids in visualizing CCK-2R activity in vivo.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : The compound has been shown to influence cellular functions by modifying peptide structures, thereby enhancing their binding affinity to receptors like CCK-2R. This is particularly relevant in the synthesis of radiolabeled peptides used for PET imaging in cancer studies.

- Metabolic Pathways : It participates in various metabolic pathways due to its interactions with enzymes. For instance, it can undergo nucleophilic substitution and hydrolysis, leading to the formation of several products such as 2-fluoropropionic acid and methanol.

Research Applications

This compound has several applications across different fields:

- Medicinal Chemistry : It is investigated for developing fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioavailability. Its ability to modify peptide structures makes it valuable in designing drugs targeting specific receptors.

- Imaging Techniques : The compound's role as a radiolabeling agent for PET imaging is significant. Studies have demonstrated its utility in tracking tumor metabolism and receptor activity, particularly in cancers expressing CCK-2R .

- Biological Studies : In experimental settings, this compound has been employed to study enzyme-catalyzed reactions involving fluorinated substrates, providing insights into biochemical processes at the molecular level.

Case Studies

- PET Imaging of Tumors : In a study involving human head and neck squamous cell carcinoma xenografted mice, this compound was used to synthesize radiolabeled peptides that allowed researchers to visualize c-Met positive tumors effectively. This application underscores the compound's significance in cancer diagnostics and treatment monitoring.

- Conformational Behavior Analysis : Research utilizing NMR spectroscopy explored the conformational behavior of methyl 2-fluoroesters, including this compound. The findings revealed insights into how molecular conformation affects biological activity and interactions with biomolecules .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Target Receptor | Cholecystokinin-2 receptor (CCK-2R) |

| Mechanism | Fluoroacylation |

| Cellular Impact | Modifies peptide structures; enhances binding affinity |

| Metabolic Pathways | Involves nucleophilic substitution and hydrolysis |

| Application | Radiolabeling for PET imaging; drug development |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for preparing Methyl (S)-2-fluoropropionate, and what are their mechanistic considerations?

this compound is typically synthesized via nucleophilic fluorination. A common method involves substituting a leaving group (e.g., sulfonate or chloride) in a chiral precursor with fluoride. For example, (S)-2-sulphonyloxypropionate esters react with potassium fluoride (KF) under anhydrous conditions to yield the fluorinated product with high enantiomeric excess (ee) . Another approach uses methyl (S)-2-chloropropionate with KF in polar aprotic solvents like dimethylformamide (DMF), requiring temperatures of 80–100°C for 12–24 hours . Mechanistically, the reaction proceeds via an SN2 pathway, with stereochemical retention depending on the leaving group’s position and solvent effects.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The fluorine-19 (¹⁹F) NMR signal at ~-215 ppm (δ) confirms fluorination, while proton (¹H) NMR reveals splitting patterns due to coupling between fluorine and adjacent protons (e.g., J~47 Hz for the CH₂F group) . Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., β-cyclodextrin derivatives) can determine enantiomeric purity by comparing retention times to racemic or R-enantiomer standards .

Q. What are the key physical properties of this compound relevant to experimental handling?

The compound is a colorless liquid with a boiling point of 108°C and a density of 1.021 g/cm³. Its low flash point (20°C) necessitates storage under inert gas (e.g., nitrogen) and avoidance of open flames . Hydrolysis sensitivity requires anhydrous conditions during synthesis and storage at 2–8°C in amber vials to prevent racemization .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

Enantiomeric excess (ee) is influenced by the chiral precursor’s configuration and reaction kinetics. Using (S)-2-sulphonyloxypropionate esters with KF in tetrahydrofuran (THF) at -20°C achieves >98% ee due to suppressed racemization at low temperatures . Alternatively, asymmetric catalysis with chiral ligands (e.g., cinchona alkaloids) in fluorination reactions can enhance stereoselectivity, though yields may be lower (70–85%) compared to traditional methods .

Q. What analytical strategies resolve contradictions in reported physical data (e.g., boiling point variations)?

Discrepancies in boiling points (e.g., 108°C vs. 105°C) may arise from impurities or measurement conditions. Differential Scanning Calorimetry (DSC) under standardized pressure (1 atm) and purity verification via GC-MS are recommended. For density, pycnometry using inert solvents (e.g., hexane) minimizes experimental error .

Q. How does this compound perform as a precursor in radiopharmaceutical synthesis?

The compound’s fluorine atom can be replaced with ¹⁸F for positron emission tomography (PET) tracer development. Automated platforms use nucleophilic substitution with [¹⁸F]fluoride, requiring anhydrous conditions and microwave-assisted heating (80°C, 10 minutes) to achieve radiochemical yields of 60–75% . Purification via solid-phase extraction (C18 cartridges) ensures radiochemical purity >95%.

Q. What role does this compound play in lithium battery electrolyte research?

As a monofluorinated ester, it enhances ionic conductivity in LiPF₆-based electrolytes at elevated temperatures (>45°C). Comparative studies with non-fluorinated analogs show improved thermal stability (up to 70°C) and reduced interfacial resistance, attributed to fluorine’s electron-withdrawing effects stabilizing the solid-electrolyte interphase (SEI) .

Q. Methodological Considerations

Q. How to design experiments assessing hydrolytic stability of this compound?

Conduct accelerated hydrolysis studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via ¹⁹F NMR or LC-MS to quantify racemization and ester hydrolysis products. Apparent rate constants (k) and Arrhenius plots can predict shelf-life under storage conditions .

Q. What computational methods validate the stereochemical configuration of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optical rotation values. Comparing computed values with experimental data (e.g., [α]D²⁰ = -15.6°) confirms configuration .

属性

IUPAC Name |

methyl (2S)-2-fluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAIQPNJLRLFLO-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。